![molecular formula C21H23N3O2 B12428254 N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]-2-propenamide CAS No. 922726-10-1](/img/structure/B12428254.png)
N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]-2-propenamide
Overview
Description
Panobinostat, sold under the brand name Farydak, is a medication used for the treatment of multiple myeloma. It is a hydroxamic acid and acts as a non-selective histone deacetylase inhibitor (pan-HDAC inhibitor). Panobinostat was approved for medical use in the United States in February 2015 and in the European Union in August 2015 . It is known for its potent antitumor activity, attributed to epigenetic modulation of gene expression and inhibition of protein metabolism .
Preparation Methods
The synthesis of Panobinostat involves several key steps. The commercially available starting material, 4-(chloromethyl)benzaldehyde, is converted to (E)-methyl 3-[4-(chloromethyl)phenyl]acrylate via the Wittig–Horner reaction. This intermediate is then directly condensed with 2-(2-methyl-1H-indol-3-yl)ethanamine to afford the key intermediate (E)-methyl 3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]acrylate. Subsequently, a nucleophilic substitution reaction is carried out to generate the desired compound .
Chemical Reactions Analysis
Panobinostat undergoes various chemical reactions, including reduction, hydrolysis, oxidation, and glucuronidation processes. Common reagents and conditions used in these reactions include cytochrome P450 enzymes, particularly CYP3A4, CYP2D6, and CYP2C19 . The major products formed from these reactions are metabolites resulting from the reduction, hydrolysis, and oxidation of the hydroxamic acid side chain .
Scientific Research Applications
Panobinostat has a wide range of scientific research applications, particularly in the field of oncology. It has been shown to induce antitumor activity in various cancer cell lines, including epithelioid sarcoma and rhabdoid tumor cells . Panobinostat is also being investigated for its potential use in treating brain tumors, with studies examining its efficacy in different models and species . Additionally, it has been tested in combination with other therapeutics to enhance its anticancer effects .
Mechanism of Action
Panobinostat exerts its effects by inhibiting multiple histone deacetylase enzymes, leading to an increase in acetylation of histone proteins. This results in increased DNA transcription and accumulation of different proteins, reducing cell proliferation and inducing cell death . The main molecular targets of Panobinostat are histone deacetylases, which play a crucial role in controlling cell cycle progression, cell survival, and differentiation .
Comparison with Similar Compounds
Panobinostat is a potent pan-HDAC inhibitor, similar to other histone deacetylase inhibitors such as vorinostat and romidepsin. Panobinostat is unique in its ability to inhibit multiple histone deacetylase enzymes, making it one of the most potent DAC inhibiting agents available on the market . Other similar compounds include belinostat and chidamide, which also target histone deacetylases but differ in their selectivity and potency .
Biological Activity
N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]-2-propenamide, commonly known as Panobinostat, is a hydroxamic acid derivative and a potent inhibitor of histone deacetylases (HDACs). Its biological activity has been extensively studied, particularly in the context of cancer therapy. This article provides a detailed overview of its biological activity, focusing on its pharmacological properties, therapeutic applications, and molecular mechanisms.
Pharmacological Properties
Panobinostat exhibits a range of pharmacological activities due to its ability to inhibit HDACs, which play critical roles in regulating gene expression through chromatin remodeling. The compound's structural features contribute to its effectiveness as an HDAC inhibitor:
Property | Details |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 439.5 g/mol |
Hydrogen Bond Donor Count | 6 |
Hydrogen Bond Acceptor Count | 6 |
Rotatable Bond Count | 8 |
Topological Polar Surface Area | 135 Ų |
Panobinostat functions primarily by inhibiting the activity of HDACs, leading to increased acetylation of histones and non-histone proteins. This alteration in acetylation status results in:
- Gene Activation: Upregulation of tumor suppressor genes.
- Apoptosis Induction: Promotion of programmed cell death in cancer cells.
- Cell Cycle Arrest: Inhibition of tumor cell proliferation.
Therapeutic Applications
Panobinostat has been approved for the treatment of multiple myeloma and is being investigated for various hematological malignancies. Its combination with other agents, such as bortezomib and dexamethasone, has shown enhanced efficacy in clinical settings.
Case Studies
- Multiple Myeloma Treatment:
- Solid Tumors:
Research Findings
Recent studies have elucidated additional biological activities associated with Panobinostat:
- Antitumor Activity: Inhibition of tumor cell division and induction of apoptosis were confirmed through various assays, including MTT and flow cytometry analyses .
- Synergistic Effects: Combination therapy with other HDAC inhibitors or chemotherapeutic agents has shown synergistic effects, enhancing overall antitumor efficacy .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high-purity N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]-2-propenamide?
- Methodology : Utilize multi-step reactions under inert atmospheres (e.g., nitrogen) with coupling agents like EDC/HOBt and bases such as DIPEA to minimize side reactions. Purification via column chromatography (silica gel) and recrystallization (e.g., ethyl acetate/hexane) is critical. Validate purity using NMR (¹H, ¹³C) and mass spectrometry (ESI-MS) to confirm structural integrity .
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
- Methodology :
- ¹H and ¹³C NMR : Assign peaks for indole protons (~6.8–7.5 ppm), amide NH (~8–10 ppm), and hydroxy groups. Cross-validate with DEPT/HSQC for carbon hybridization .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify the backbone and substituents .
Q. What preliminary pharmacological assays are suitable for evaluating bioactivity?
- Methodology : Conduct antiproliferative assays (e.g., MTT on cancer cell lines) at concentrations 1–100 µM. Include positive controls (e.g., doxorubicin) and validate dose-response curves. Monitor HDAC inhibition if applicable, using fluorogenic substrates .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound’s synthesis?
- Methodology : Employ quantum chemical calculations (DFT) to model transition states and identify energy barriers. Use reaction path search algorithms (e.g., IRC) to predict intermediates. Validate with experimental data (e.g., yields from Pd/C hydrogenation or acid-catalyzed cyclization) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodology :
- Assay Standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%).
- Data Normalization : Express activity as % inhibition relative to controls and apply statistical tests (e.g., ANOVA with post-hoc analysis) .
- Meta-Analysis : Compare results with structurally analogous compounds (e.g., triazolyl-propanamides) to identify SAR trends .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodology :
- Process Control : Optimize reaction parameters (temperature, pH) using design of experiments (DoE). For example, reduce epimerization during amide coupling by controlling DIPEA stoichiometry .
- Reactor Design : Use continuous-flow systems for exothermic steps (e.g., hydrogenation) to improve heat dissipation and scalability .
Q. How can impurities (e.g., dehydroxy analogs) be detected and quantified?
- Methodology : Employ HPLC with photodiode array detection (PDA) and orthogonal methods like LC-MS. Reference impurity standards (e.g., monobenzyl analogs) and adhere to ICH guidelines (e.g., ≤0.5% total impurities) .
Q. Methodological Notes
- Synthetic Challenges : The indole moiety’s sensitivity to oxidation necessitates inert conditions. Use degassed solvents and chelating agents to stabilize intermediates .
- Data Reproducibility : Document reaction conditions (e.g., Pd/C catalyst loading, hydrogen pressure) to ensure reproducibility across labs .
- Advanced Analytics : Combine NMR relaxation studies (T1/T2) with molecular dynamics simulations to probe conformational stability in solution .
Properties
IUPAC Name |
N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(25)24-26/h2-11,22-23,26H,12-14H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOHNWQLNRZRFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870350 | |
Record name | N-Hydroxy-3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922726-10-1 | |
Record name | N-Hydroxy-3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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